molecular formula C23H28N4O3 B1229338 2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester

2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester

Cat. No. B1229338
M. Wt: 408.5 g/mol
InChI Key: FRGCOOWEOHINOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester is a member of azobenzenes.

Scientific Research Applications

Phthalate Sample Preparation and Analysis in Food and Packaging

Phthalate esters, such as 2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester, have been extensively studied in the context of food processing and packaging. A comprehensive review by Haji Harunarashid, Lim, & Harunsani (2017) details the methods for sample preparation, extraction, and instrumental analysis of Phthalate Esters. The review highlights advancements in sample preparation from liquid-liquid extraction to solid-phase microextraction techniques. It also emphasizes the progress in the analysis of Phthalate Esters, primarily using gas chromatography and liquid chromatography, with improved limits of detection for various food matrices (Haji Harunarashid, Lim, & Harunsani, 2017).

Phthalic Acid Esters: Biological Activities and Natural Sources

Phthalic Acid Esters (PAEs) are not only synthetic additives but are also present in natural sources like plants and microorganisms, as discussed by Huang et al. (2021). The review presents evidence of PAEs being biosynthesized by algae and their presence in plant root exudates and essential oils. Furthermore, it delves into the biological activities of PAEs, including allelopathic, antimicrobial, and insecticidal effects, suggesting their role in enhancing the competitiveness of plants and microorganisms in their ecosystems (Huang et al., 2021).

Phosphorylacetohydrazides and Carboxylic Acids Derivatives in Psychopharmacology

Semina, Baychurina, and other authors (2016) discuss the exploration of phosphorylated carboxylic acids and their derivatives, like the 4-dimethylaminophenyl, 2’-chloroethoxyphosphorylacetic acid hydrazide, in psychopharmacology. The compounds under this class have shown promising results in improving memory, learning, and exhibiting neuroprotective properties. The review also outlines the use of calixarenes and polymer nanoparticles for targeted delivery of these compounds, highlighting the potential of these derivatives in developing new psychopharmacological drugs (Semina, Baychurina, et al., 2016).

Therapeutic Applications of Phthalate Esters

Murtaza et al. (2014) provide a review on the therapeutic applications of Caffeic Acid Phenethyl Ester (CAPE), a derivative of caffeic acid, in inflammation and cancer. The review synthesizes studies focusing on the molecular targets of CAPE, including various transcription factors and signaling pathways, highlighting its potential in therapeutics and the necessity of clinical studies to explore any associated toxicities (Murtaza et al., 2014).

properties

Product Name

2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

[2-(azepan-1-yl)-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C23H28N4O3/c1-26(2)19-13-11-18(12-14-19)24-25-21-10-6-5-9-20(21)23(29)30-17-22(28)27-15-7-3-4-8-16-27/h5-6,9-14H,3-4,7-8,15-17H2,1-2H3

InChI Key

FRGCOOWEOHINOH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)N3CCCCCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)N3CCCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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